molecular formula C14H19BrN4O B6437084 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one CAS No. 2548980-54-5

3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one

Cat. No.: B6437084
CAS No.: 2548980-54-5
M. Wt: 339.23 g/mol
InChI Key: JRPBXOGTROWDMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one is a heterocyclic molecule featuring a pyrrolidin-2-one core substituted with a cyclopropyl group and an azetidine ring linked to a 4-bromo-pyrazole moiety. The cyclopropyl group may enhance metabolic stability compared to linear alkyl chains, a common strategy in drug design.

Properties

IUPAC Name

3-[3-[(4-bromopyrazol-1-yl)methyl]azetidin-1-yl]-1-cyclopropylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BrN4O/c15-11-5-16-18(9-11)8-10-6-17(7-10)13-3-4-19(14(13)20)12-1-2-12/h5,9-10,12-13H,1-4,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRPBXOGTROWDMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(C2=O)N3CC(C3)CN4C=C(C=N4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The compound serves as a scaffold for developing new pharmaceuticals targeting specific enzymes or receptors. Its unique structure allows for modifications that can enhance efficacy and selectivity against various biological targets.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 20 to 70 µM .

Antitumor Activity

The compound's structural features suggest potential antitumor activity. Case studies have demonstrated that derivatives can induce apoptosis in cancer cell lines, highlighting their therapeutic potential in oncology .

Biological ActivityTarget Organisms/CellsMIC (µM)Reference
AntibacterialStaphylococcus aureus20 - 40
AntibacterialEscherichia coli40 - 70
AntitumorVarious cancer cell linesVaries

Structure-Activity Relationship (SAR)

The SAR analysis reveals that the presence of bromine atoms enhances the compound's reactivity and biological activity. Brominated compounds often exhibit increased binding affinity to biological targets due to halogen bonding interactions, making them valuable in drug design.

Chemical Reactions Analysis

Bromine-Specific Reactivity

The 4-bromo-1H-pyrazole moiety drives key transformations:

A. Cross-Coupling Reactions
The bromine atom undergoes palladium-catalyzed couplings under standard Suzuki-Miyaura conditions:

Reaction TypeConditionsProductYieldReference
Suzuki couplingPd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), 80°C, 12hPyrazole-4-boronic acid adduct72-85%
Buchwald-Hartwig aminationPd₂(dba)₃ (3 mol%), Xantphos (6 mol%), DMF, 100°C4-Aminopyrazole derivative68%

B. Nucleophilic Aromatic Substitution
Electron-deficient pyrazole ring permits SNAr reactions:

NucleophileConditionsProduct Application
Sodium methoxideDMSO, 60°CMethoxy-substituted analog (pharmacophore modification)
PiperazineEtOH, refluxBioactive heterocyclic hybrids

Azetidine Ring Functionalization

The strained azetidine unit participates in:

A. Ring-Opening Reactions
Controlled acid hydrolysis produces linear amines:

AzetidineHCl (conc.), 50°C3-aminopropyl intermediate(Conversion >90%)\[5][8]\text{Azetidine} \xrightarrow{\text{HCl (conc.), 50°C}} \text{3-aminopropyl intermediate} \quad (\text{Conversion >90\%}) \[5][8]

B. N-Alkylation
Quaternary ammonium salts form via alkyl halide treatment:

Alkylating AgentSolventApplication
Methyl iodideCH₃CNCationic surfactants
Propargyl bromideDCMClick chemistry precursors

Pyrrolidinone Reactivity

The 2-pyrrolidinone core enables:

A. Lactam Ring Modifications

ReactionReagentsOutcome
ReductionLiAlH₄, THFPyrrolidine alcohol (enhanced CNS penetration)
Grignard additionRMgX, Et₂OSpirocyclic derivatives

B. Cyclopropane Interactions
The cyclopropyl group undergoes strain-driven [2+1] cycloadditions with carbenes:

Cyclopropane+:CHCO₂EtCu(acac)₂Bicyclo[3.1.0]hexane(Diastereomeric ratio 3:1)\[9][11]\text{Cyclopropane} + \text{:CHCO₂Et} \xrightarrow{\text{Cu(acac)₂}} \text{Bicyclo[3.1.0]hexane} \quad (\text{Diastereomeric ratio 3:1}) \[9][11]

Comparative Reactivity of Structural Analogs

Key differences observed in related compounds:

CompoundStructural FeatureReaction Rate (vs Target)
3-Bromo-1-(pyridin-3-ylmethyl)pyrazole Lacks azetidineSuzuki coupling 1.8× faster
1-Boc-3-(4-bromopyrazolyl)azetidine Protected amineSNAr reactions inhibited
3-Cyclopropylpyrrolidin-2-oneNo bromopyrazoleLimited cross-coupling utility

Stability Considerations

Critical degradation pathways identified:

  • Thermal decomposition : >150°C induces azetidine ring cleavage (TGA-DSC )

  • Photooxidation : UV-A light forms N-oxide at pyrazole (HPLC-MS )

  • Hydrolytic sensitivity : pH <3 causes lactam ring opening (k = 0.12 h⁻¹ @ pH 2)

This multifaceted reactivity profile positions the compound as a versatile intermediate in medicinal chemistry and materials science, particularly for developing kinase inhibitors and chiral ligands . Continued exploration of its photophysical properties and catalytic applications appears warranted based on structural analogs .

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Property Target Compound Analog (CAS 2415517-17-6)
Molecular Formula C15H19BrN4O<sup>*</sup> C15H14BrF2N3O
Molecular Weight ~375.25 g/mol<sup>*</sup> 370.19 g/mol
Core Structure Pyrrolidin-2-one with cyclopropyl Ethane-1-one with 2,4-difluorophenyl
Key Substituents - Cyclopropyl group
- Azetidine-pyrazole-bromo
- 2,4-Difluorophenyl
- Azetidine-pyrazole-bromo
SMILES Not provided in evidence O=C(Cc1ccc(F)cc1F)N1CC(Cn2cc(Br)cn2)C1

<sup>*</sup>Calculated based on structural analysis.

Key Observations:

Substituent Differences: The target compound’s pyrrolidin-2-one core replaces the analog’s ethane-1-one group. Pyrrolidinone rings are known to improve pharmacokinetic properties by enhancing solubility and reducing toxicity compared to ketones. The cyclopropyl group in the target compound may confer greater metabolic stability than the 2,4-difluorophenyl moiety in the analog, which is more lipophilic and prone to oxidative metabolism .

Electronic Effects: The bromine atom in both compounds likely serves as a halogen bond donor, enhancing binding affinity in target proteins. However, the analog’s fluorine atoms introduce electronegative effects that could alter electron distribution in aromatic systems, impacting interactions with hydrophobic pockets.

Synthetic Accessibility: The analog’s synthesis involves coupling a 2,4-difluorophenyl ethanone to the azetidine-pyrazole-bromo scaffold, whereas the target compound requires cyclopropanation of the pyrrolidinone ring. The latter may pose challenges in stereochemical control due to the strained cyclopropane ring.

Research Findings and Implications

  • Biological Activity : Neither compound’s specific biological data are provided in the evidence. However, brominated pyrazoles are frequently explored in kinase inhibition (e.g., JAK2, BTK), while azetidines are used to improve ligand efficiency and reduce off-target effects.

Preparation Methods

Pyrazole Functionalization

The 4-bromo-1H-pyrazole core is synthesized via bromination of 1H-pyrazole using N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in CCl4\text{CCl}_4 under radical initiation (yield: 85–90%). Subsequent N-alkylation introduces the methylene-azetidine group:

Procedure :

  • React 4-bromo-1H-pyrazole with propargyl bromide in DMF\text{DMF}, using K2CO3\text{K}_2\text{CO}_3 as base (60°C, 12 hr).

  • Hydrogenate the alkyne intermediate over Pd/C\text{Pd/C} in MeOH\text{MeOH} to yield 3-(bromomethyl)azetidine.

  • Perform nucleophilic substitution with 4-bromo-1H-pyrazole in THF\text{THF}, catalyzed by NaH\text{NaH} (0°C to rt, 6 hr).

Key Data :

ParameterValue
Yield (Step 1)78%
Purity (HPLC)>95%
Reaction Scale100 mmol

Alternative Route: Mitsunobu Reaction

For stereocontrol, the Mitsunobu reaction couples 4-bromo-1H-pyrazole to azetidinemethanol:

  • Reagents: DIAD\text{DIAD}, PPh3\text{PPh}_3, THF\text{THF}, 0°C to rt, 24 hr.

  • Yield: 65–70%.

Synthesis of 1-Cyclopropylpyrrolidin-2-one

Cyclopropanation of Allylamine

  • React allylamine with CH2I2\text{CH}_2\text{I}_2 and Zn-Cu\text{Zn-Cu} (Simmons-Smith conditions) to form cyclopropylamine.

  • Cyclize via intramolecular amidation using EDC/HOBt\text{EDC/HOBt} in DCM\text{DCM}.

Optimization :

  • Ti(OiPr)4\text{Ti(OiPr)}_4 as catalyst improves cyclization efficiency (yield: 82%).

Coupling Strategies

Nucleophilic Substitution

React 3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidine with 1-cyclopropylpyrrolidin-2-one activated as a mesylate:

  • Conditions: NaHCO3\text{NaHCO}_3, DMF\text{DMF}, 80°C, 8 hr.

  • Yield: 60–65%.

Buchwald-Hartwig Amination

For higher regioselectivity:

  • Catalyst: Pd2(dba)3\text{Pd}_2(\text{dba})_3/Xantphos\text{Xantphos}.

  • Base: Cs2CO3\text{Cs}_2\text{CO}_3, toluene\text{toluene}, 110°C, 12 hr.

  • Yield: 75–80%.

Comparative Analysis of Methods

MethodYieldPurityScalability
Nucleophilic Substitution60–65%92%Moderate
Buchwald-Hartwig75–80%98%High

The Buchwald-Hartwig method offers superior yield and purity, albeit with higher catalyst costs.

Challenges and Optimization

  • Steric Hindrance : The azetidine’s compact structure complicates coupling; increasing reaction temperature to 110°C improves kinetics.

  • Byproduct Formation : Mesylation of pyrrolidinone generates sulfonate esters, necessitating careful quenching with Na2SO3\text{Na}_2\text{SO}_3 .

Q & A

Basic: What are the established synthetic routes for 3-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1-cyclopropylpyrrolidin-2-one, and how can reaction intermediates be characterized?

Methodological Answer:
The compound is synthesized via multi-step reactions, including azetidine ring formation, bromopyrazole coupling, and cyclopropane functionalization. Key intermediates (e.g., azetidine derivatives) are characterized using 1H/13C NMR for structural confirmation and HPLC for purity assessment (>95%) . For brominated intermediates, mass spectrometry (MS) and X-ray crystallography are critical to validate stereochemistry and substituent positions .

Advanced: How can researchers optimize the yield of this compound when scaling up multi-step syntheses, particularly in azetidine ring formation?

Methodological Answer:
Optimization involves:

  • Reagent stoichiometry adjustments (e.g., excess methylating agents for azetidine ring closure) .
  • Catalyst screening (e.g., palladium catalysts for Suzuki-Miyaura coupling of bromopyrazole moieties) .
  • Solvent polarity control to stabilize intermediates during cyclization. Reaction monitoring via thin-layer chromatography (TLC) and in situ FTIR helps identify bottlenecks .

Basic: What spectroscopic techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

  • NMR spectroscopy (1H/13C, 2D COSY/HSQC) to resolve azetidine and pyrrolidinone ring conformations .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • HPLC with UV/Vis detection to quantify purity (>98%) and detect byproducts .
  • X-ray crystallography for absolute configuration determination in crystalline derivatives .

Advanced: How can contradictions in reported biological activity data for this compound be resolved across studies?

Methodological Answer:

  • Standardize assay conditions : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds .
  • Dose-response curve normalization to account for batch-to-batch variability in compound purity.
  • Meta-analysis of raw data from publications to identify outliers or methodological discrepancies (e.g., solvent effects in antimicrobial assays) .

Environmental Impact: How should experiments be designed to assess the environmental fate of this compound?

Methodological Answer:

  • OECD Guideline 307 : Conduct soil biodegradation studies under aerobic/anaerobic conditions, measuring half-life (t1/2) via LC-MS/MS .
  • Aquatic toxicity testing : Use Daphnia magna or Danio rerio models to determine EC50/LC50 values.
  • Computational modeling : Apply quantitative structure-activity relationship (QSAR) tools like EPI Suite to predict bioaccumulation and persistence .

Advanced: How can computational methods elucidate reaction mechanisms in key synthetic steps (e.g., iodine(III)-mediated oxidations)?

Methodological Answer:

  • Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map transition states and energy barriers in iodine(III)-mediated cyclizations .
  • Molecular dynamics simulations to study solvent effects on azetidine ring formation.
  • In silico kinetic analysis using software like Gaussian or ORCA to optimize reaction pathways .

Basic: What strategies ensure reproducibility in synthesizing brominated pyrazole intermediates?

Methodological Answer:

  • Controlled bromination : Use N-bromosuccinimide (NBS) in dichloromethane at 0°C to avoid over-bromination .
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate isomers.
  • Inert atmosphere techniques (Argon/N2) to prevent degradation of light-sensitive intermediates .

Advanced: How can researchers validate analytical methods for quantifying this compound in complex matrices (e.g., biological samples)?

Methodological Answer:

  • Matrix-matched calibration : Spike known concentrations into serum/tissue homogenates to assess recovery rates.
  • LC-MS/MS validation per ICH Q2(R1): Test linearity (R² > 0.99), precision (%RSD < 5%), and limit of detection (LOD < 1 ng/mL) .
  • Cross-validate with orthogonal methods (e.g., ELISA for in vivo studies) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.